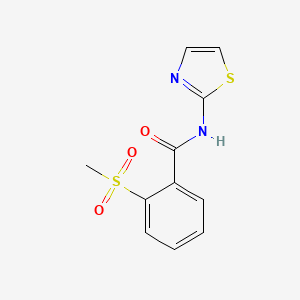

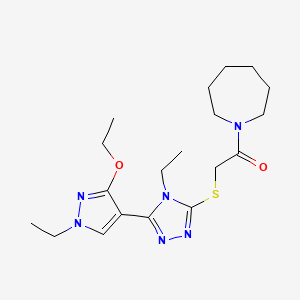

![molecular formula C9H18ClN3O B2449330 盐酸2-(2-氨基乙基)-八氢咪唑烷并[1,5-a]吡啶-3-酮 CAS No. 1989672-00-5](/img/structure/B2449330.png)

盐酸2-(2-氨基乙基)-八氢咪唑烷并[1,5-a]吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

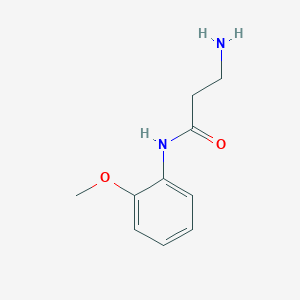

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride, also known as Tilorone hydrochloride, is a synthetic compound with antiviral and immunomodulatory properties. It was first synthesized in the 1960s by Soviet scientists and has since been extensively studied for its potential therapeutic applications.

科学研究应用

Antibacterial Applications

Imidazole derivatives, like the compound , have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring is known to contribute to the inhibition of bacterial growth, making these compounds valuable in the development of new antibacterial drugs .

Anticancer Activity

The structural framework of imidazole-containing compounds has been evaluated for anticancer activity against various cancer cell lines. This includes research into compounds similar to “2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride”, which may interact with cellular components to inhibit the proliferation of cancer cells .

Antifungal Properties

Imidazole derivatives are also known for their antifungal activities. The mechanism often involves interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, cell death .

Anti-inflammatory Uses

The compound’s imidazole ring can be leveraged in the design of anti-inflammatory agents. Imidazole derivatives have been shown to modulate the body’s inflammatory response, potentially leading to new treatments for chronic inflammatory diseases .

Antiviral Research

Imidazole-containing compounds have shown promise in antiviral research. Their ability to interfere with viral replication makes them candidates for the development of antiviral drugs, particularly as researchers seek treatments for emerging viral infections .

Development of Diagnostic Agents

The unique structure of imidazole derivatives allows for their use in the development of diagnostic agents. These compounds can be tagged with radioactive isotopes or other markers and used in imaging techniques to diagnose various diseases .

Each of these applications demonstrates the versatility and potential of “2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride” in scientific research. The compound’s multifaceted nature makes it a valuable subject for further study and application in medicinal chemistry.

Antidiabetic Potential

Imidazole derivatives have been explored for their potential in treating diabetes. They may function by modulating enzymes involved in glucose metabolism, offering a new avenue for antidiabetic medication development .

Anti-allergic Properties

The compound’s structure suggests utility in anti-allergic therapies. Imidazole rings can be part of compounds that stabilize mast cells, preventing the release of histamine and other mediators of allergic reactions .

Antipyretic Effects

Due to their ability to act on the body’s thermoregulatory center, imidazole derivatives can be used to develop antipyretic drugs, which are substances that reduce fever .

Antioxidant Activity

The imidazole core is associated with antioxidant properties, which can neutralize free radicals. This is crucial in preventing oxidative stress-related diseases .

Anti-amoebic and Antihelmintic Uses

Compounds with an imidazole ring have shown effectiveness against parasitic infections, including amoebiasis and helminthiasis, providing a pathway for new anti-parasitic drugs .

Ulcerogenic Activity

Imidazole derivatives can also be used to study ulcer formation and prevention, as they may influence gastric secretions and mucosal protection mechanisms .

属性

IUPAC Name |

2-(2-aminoethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c10-4-6-11-7-8-3-1-2-5-12(8)9(11)13;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOUMYDADHHFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CN(C2=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

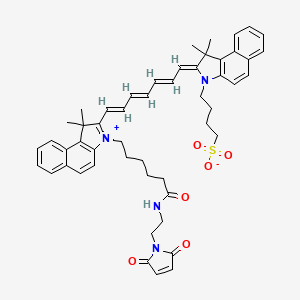

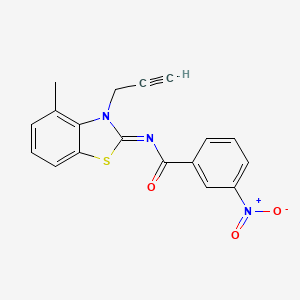

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)

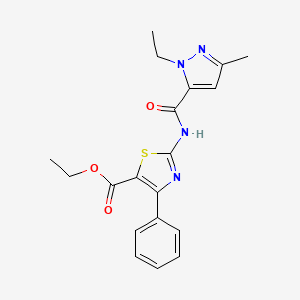

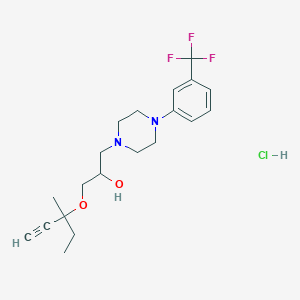

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)

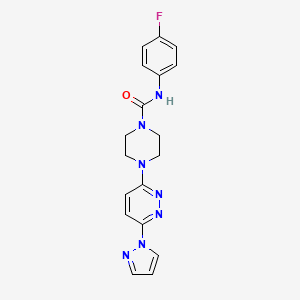

![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)

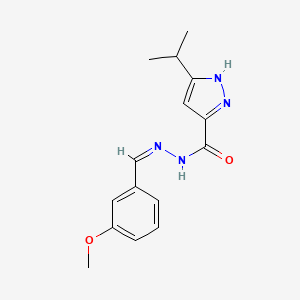

![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)